molecular formula C12H13N3O B1483610 (5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol CAS No. 2098137-20-1

(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol

Cat. No.: B1483610
CAS No.: 2098137-20-1
M. Wt: 215.25 g/mol
InChI Key: JKJFAGRCNRJRTB-UHFFFAOYSA-N
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Description

(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclopropyl group, a pyridinyl group, and a pyrazolyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol typically involves multiple steps. One common method starts with the preparation of 6-chloro-3-pyridineacetic acid, which is then subjected to a series of reactions including esterification, cyclization, and reduction . The reaction conditions often involve the use of ethanol, sulfuric acid, and other reagents under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

The reactions mentioned above generally require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents like dichloromethane or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • (5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethanol
  • (5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)amine
  • (5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)carboxylic acid

Uniqueness

What sets (5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable for research and industrial applications .

Properties

IUPAC Name

(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c16-8-15-12(10-1-2-10)7-11(14-15)9-3-5-13-6-4-9/h3-7,10,16H,1-2,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJFAGRCNRJRTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CO)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol
Reactant of Route 2
(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol
Reactant of Route 3
Reactant of Route 3
(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol
Reactant of Route 4
(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol
Reactant of Route 5
(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol
Reactant of Route 6
(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol

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